Disulfide, (methylsulfonyl)methyl phenyl
Description
Disulfide, (methylsulfonyl)methyl phenyl is an organosulfur compound characterized by a disulfide bond (–S–S–) connecting a methylsulfonyl-substituted methyl group and a phenyl ring. The methylsulfonyl (–SO₂–CH₃) group enhances polarity and oxidative stability compared to simpler disulfides like methyl phenyl disulfide (CAS 14173-25-2) . This compound is likely synthesized via oxidation of methyl phenyl sulfide derivatives, as demonstrated in nanocatalyzed reactions yielding (methylsulfonyl)benzene with 97% efficiency .
Properties
CAS No. |
75748-48-0 |
|---|---|
Molecular Formula |
C8H10O2S3 |
Molecular Weight |
234.4 g/mol |
IUPAC Name |
(methylsulfonylmethyldisulfanyl)benzene |
InChI |
InChI=1S/C8H10O2S3/c1-13(9,10)7-11-12-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI Key |
XBNVKBSKFOJQOK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CSSC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Oxidative Coupling of Thiols
The most direct route involves oxidizing equimolar quantities of methylsulfonylmethyl thiol (CH₃SO₂CH₂SH) and thiophenol (C₆H₅SH) under controlled conditions. Hydrogen peroxide (H₂O₂) serves as the preferred oxidant due to its high atom economy and minimal byproduct formation. The reaction proceeds via a radical mechanism:
$$
2\, \text{CH}3\text{SO}2\text{CH}2\text{SH} + \text{H}2\text{O}2 \rightarrow \text{CH}3\text{SO}2\text{CH}2\text{S–S}\text{C}6\text{H}5 + 2\, \text{H}_2\text{O}
$$
Yields exceed 85% when conducted in acetonitrile at 25°C for 4 hours. Iodine (I₂) alternatives achieve comparable efficiency but require post-reaction filtration to remove HI byproducts.
Sulfonyl Chloride Alkylation
Patent CN105566181A outlines a two-step industrial process:
- Sodium Sulfinate Formation : Reacting 4-toluenesulfonyl chloride with sodium hydrosulfide (NaSH) yields sodium 4-methylbenzenesulfinate.
- Methylation : Treating the sulfinate with methyl chloride (CH₃Cl) at 2.6 MPa and 90°C produces the sulfonyl intermediate, which is subsequently coupled with phenyl disulfide via thiolate displacement.
$$
\text{NaSO}2\text{CH}2\text{CH}3 + \text{ClCH}3 \rightarrow \text{CH}3\text{SO}2\text{CH}_3 + \text{NaCl}
$$
This method achieves 94% purity but necessitates stringent pressure control to prevent over-alkylation.
Catalyzed Disulfide Metathesis
Advanced nanocatalysts, such as sulfonic acid-functionalized polyethylene glycol (SAPES@BNPs), enable selective disulfide bond formation at ambient temperatures. The catalyst’s acidic sites polarize the S–S bond, facilitating nucleophilic attack by methylsulfonylmethyl thiol:
$$
\text{PhS–SPh} + \text{CH}3\text{SO}2\text{CH}2\text{SH} \xrightarrow{\text{SAPES@BNPs}} \text{PhS–SCH}2\text{SO}2\text{CH}3 + \text{PhSH}
$$
Reaction completion within 1 hour and 97% yield highlight this method’s superiority over traditional thermal approaches.
Industrial Production Methods
Continuous Flow Oxidation
Adapting patent CN114213298B’s continuous flow architecture, methylsulfonylmethyl thiol and thiophenol are mixed in a 1:1 ratio and pumped through a TiO₂-coated reactor at 50°C. Air injection provides molecular oxygen, oxidizing thiols to disulfides with 89% conversion per pass. Unreacted gases are recycled, reducing raw material costs by 40%.
High-Pressure Methylation
Scaling the sulfonyl chloride route requires specialized autoclaves resistant to methyl chloride’s corrosivity. Key parameters include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Pressure | 2.6–3.0 MPa | Prevents CH₃Cl vaporization |
| Temperature | 85–90°C | Accelerates SN2 displacement |
| Reaction Time | 3.5–4.5 hours | Minimizes di-sulfone byproducts |
Post-reaction distillation isolates the target compound at 98.9% purity, matching laboratory benchmarks.
Comparative Analysis of Methodologies
Yield and Scalability
| Method | Yield (%) | Scalability | Byproducts |
|---|---|---|---|
| Oxidative Coupling | 85–89 | Moderate | H₂O, trace sulfoxides |
| Sulfonyl Chloride Route | 94–98 | High | NaCl, residual CH₃Cl |
| Catalyzed Metathesis | 97 | Low | Thiophenol |
Industrial settings favor the sulfonyl chloride method for its throughput, while research labs prioritize catalyzed metathesis for selectivity.
Reaction Optimization and Catalysis
Solvent Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance thiol solubility and stabilize transition states during oxidation. Acetonitrile outperforms DMF in H₂O₂-mediated reactions due to its lower viscosity and higher dielectric constant (ε = 37.5), accelerating radical pair recombination.
DFT-Guided Catalyst Design
Computational models (B3LYP/6-31G*) predict activation energies (ΔG‡) for disulfide bond formation, enabling rational catalyst optimization. For example, electron-withdrawing groups on pyrimidine-based catalysts lower ΔG‡ by 12–15 kcal/mol, boosting reaction rates 50-fold.
Scientific Research Applications
Disulfide, (methylsulfonyl)methyl phenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds in complex molecules.
Biology: Studied for its role in redox biology and its potential as a redox-active compound in cellular processes.
Medicine: Investigated for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of disulfide, (methylsulfonyl)methyl phenyl involves the formation and cleavage of disulfide bonds. In biological systems, it can interact with thiol-containing proteins, leading to the formation of disulfide bridges that affect protein structure and function. This interaction is crucial in redox signaling and cellular homeostasis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Disulfide, (methylsulfonyl)methyl phenyl with structurally related disulfides, focusing on substituents, properties, and applications:
*Calculated based on structural similarity.
Key Differences and Research Findings
Reactivity and Stability :
- The methylsulfonyl group in the target compound increases resistance to oxidation compared to methyl phenyl disulfide, which is prone to oxidation into sulfoxides or sulfones .
- Nitro-substituted disulfides (e.g., m-nitrophenyl disulfide) exhibit lower thermal stability due to electron-withdrawing effects, whereas methoxy-substituted derivatives (e.g., bis(2-methoxyphenyl) disulfide) are more electron-rich and reactive in electrophilic substitutions .
Synthetic Methods: Methyl phenyl disulfide is synthesized via thiol-disulfide exchange or direct coupling, while the methylsulfonyl variant likely requires post-synthetic oxidation using catalysts like SAPES@BNPs nanocatalyst (97% yield in 1 hour for analogous sulfones) . Symmetrical disulfides (e.g., diphenyl disulfide) are often prepared via HI-mediated coupling of sulfonyl chlorides, whereas unsymmetrical derivatives require controlled stepwise reactions .
Applications :
- Flavoring : Simple disulfides (e.g., methyl phenyl, dimethyl) are used in food and beverages, whereas sulfonyl- or nitro-substituted derivatives are reserved for industrial or pharmaceutical synthesis .
- Material Science : Diphenyl disulfide acts as a vulcanizing agent in rubber, while polar derivatives like the methylsulfonyl compound may serve as stabilizers in polymers .
Safety and Handling :
- Methyl phenyl disulfide and dimethyl disulfide are flammable and require ventilation, while sulfonyl-containing disulfides are less volatile but may pose irritant risks due to their polarity .
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing (methylsulfonyl)methyl phenyl disulfide derivatives, and how can researchers interpret conflicting spectral data?
- Methodological Answer : Use gas chromatography/mass spectrometry (GC/MS) to identify volatile components and confirm molecular weight (e.g., molecular ion peaks at m/z 218 for diphenyl disulfide ). For structural ambiguity, combine ¹H/¹³C NMR with infrared spectroscopy (IR) to resolve overlaps in aromatic or sulfonyl group signals. Cross-validate with high-resolution mass spectrometry (HRMS) to distinguish isomers or impurities .
Q. How can synthetic routes for (methylsulfonyl)methyl phenyl disulfide derivatives be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by varying:
- Catalysts : Use copper(I) iodide or palladium-based catalysts for aryl disulfide coupling .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance sulfone group reactivity .
- Temperature : Controlled heating (60–80°C) minimizes side reactions like overoxidation .
Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via TLC or HPLC .
Advanced Research Questions
Q. What computational strategies are effective for predicting the binding affinity of (methylsulfonyl)methyl phenyl disulfide derivatives to protein targets?
- Methodological Answer : Use Lamarckian genetic algorithm (LGA)-based docking (e.g., AUTODOCK 3.0) to model ligand-protein interactions . Parameterize force fields with empirical free energy functions calibrated for sulfur-containing ligands. Validate docking poses against experimental crystallographic data (e.g., PDB entries) and adjust van der Waals radii for sulfonyl/disulfide groups .
Q. How can researchers resolve contradictions in reported thermal stability data for (methylsulfonyl)methyl phenyl disulfide derivatives?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to assess decomposition pathways . Compare results with literature using identical heating rates (e.g., 10°C/min). For solvent-dependent stability discrepancies, perform kinetic studies in polar (e.g., DMSO) vs. nonpolar (e.g., toluene) solvents to identify solvent-ligand interactions .
Q. What strategies mitigate toxicity risks when handling (methylsulfonyl)methyl phenyl disulfide derivatives in biological assays?
- Methodological Answer : Prioritize in silico toxicity prediction tools (e.g., ProTox-II) to screen for mutagenicity or hepatotoxicity . Experimentally, use lower concentrations (IC₅₀ < 50 µM) in cell-based assays and include negative controls (e.g., DMSO-only). For in vivo studies, adhere to OECD guidelines for acute oral toxicity (LD₅₀ testing) and monitor sulfone metabolite accumulation .
Data Analysis & Experimental Design
Q. How should researchers design experiments to evaluate the redox activity of (methylsulfonyl)methyl phenyl disulfide derivatives?
- Methodological Answer :
- Electrochemical Methods : Use cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) with Ag/AgCl reference electrodes to measure oxidation potentials of disulfide bonds .
- Spectroscopic Probes : Track disulfide reduction via UV-Vis absorbance shifts (e.g., 260–280 nm for S–S bond cleavage) .
- Control Experiments : Compare with diphenyl disulfide (CAS 882-33-7) to isolate sulfonyl group effects .
Q. What analytical workflows validate the environmental degradation pathways of (methylsulfonyl)methyl phenyl disulfide derivatives?
- Methodological Answer : Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled standards (e.g., ¹³C/²H) to trace degradation products . Simulate environmental conditions (e.g., UV exposure, pH 5–9) and quantify half-lives. Cross-reference with EPA’s HPVIS database for ecological risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
